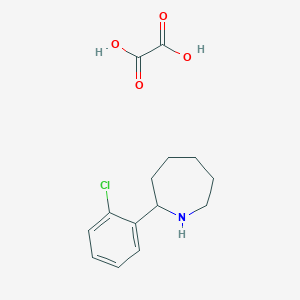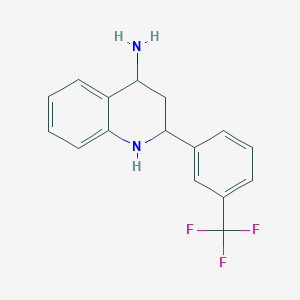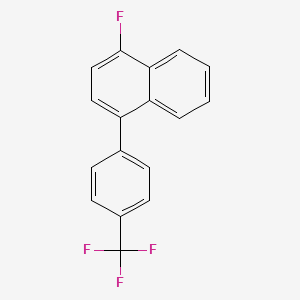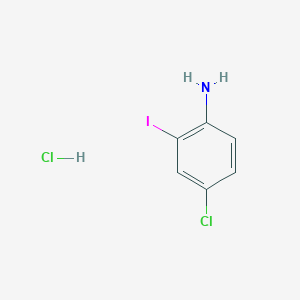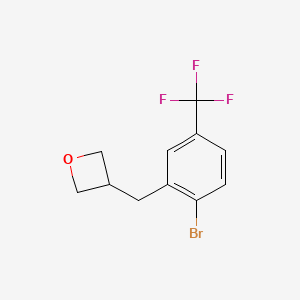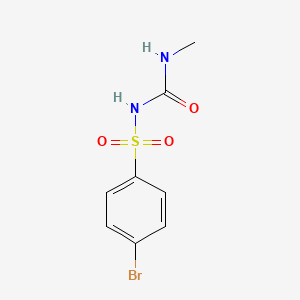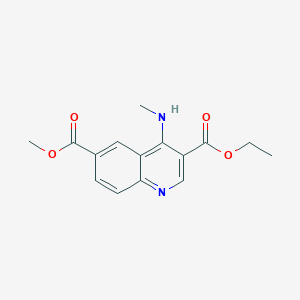
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate is a complex organic compound with a quinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing organoboron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and industrial applications.
化学反应分析
Types of Reactions
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form quinoline derivatives.
Reduction: Can be reduced using agents like zinc/acetic acid to yield different amine derivatives.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc/acetic acid, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential antimicrobial and anticancer agents.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
作用机制
The mechanism of action of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial or cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
相似化合物的比较
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
6-Methylquinoline: Shares the quinoline core but lacks the additional functional groups present in 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC 名称 |
3-O-ethyl 6-O-methyl 4-(methylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(19)11-8-17-12-6-5-9(14(18)20-3)7-10(12)13(11)16-2/h5-8H,4H2,1-3H3,(H,16,17) |
InChI 键 |
KMRJTLNYUXGMJQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)
![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
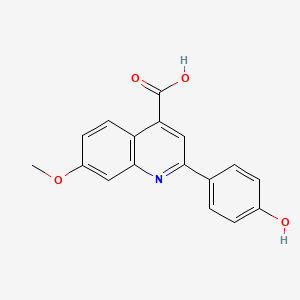
![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine](/img/structure/B11835867.png)
